molecular formula C5H11NO4 B14089027 3-(2-(Aminooxy)ethoxy)propanoic acid

3-(2-(Aminooxy)ethoxy)propanoic acid

Cat. No.: B14089027
M. Wt: 149.15 g/mol
InChI Key: GFTKTVMFVCHBHR-UHFFFAOYSA-N
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Description

3-(2-(Aminooxy)ethoxy)propanoic acid is an organic compound with the molecular formula C5H11NO4. It is characterized by the presence of an aminooxy group attached to an ethoxy chain, which is further connected to a propanoic acid moiety. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Aminooxy)ethoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aminoethoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Aminooxy)ethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

3-(2-(Aminooxy)ethoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: Potential use in drug development and as a therapeutic agent due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Aminooxy)ethoxy)propanoic acid involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime linkages. This reactivity is exploited in biochemical assays and drug design to target specific enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethoxy)propanoic acid
  • 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid
  • 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Uniqueness

3-(2-(Aminooxy)ethoxy)propanoic acid is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

3-(2-aminooxyethoxy)propanoic acid

InChI

InChI=1S/C5H11NO4/c6-10-4-3-9-2-1-5(7)8/h1-4,6H2,(H,7,8)

InChI Key

GFTKTVMFVCHBHR-UHFFFAOYSA-N

Canonical SMILES

C(COCCON)C(=O)O

Origin of Product

United States

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